2,4-Pentanediamine, 2-methyl-
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Overview
Description
Preparation Methods
The synthesis of 2,4-Pentanediamine, 2-methyl- typically involves the hydrogenation of 2-methylglutaronitrile. This process uses a composite catalyst made of Raney nickel doped with ruthenium (Ru) and molybdenum (Mo) metals . The reaction is carried out in a bubble flow reactor, where the 2-methylglutaronitrile is diluted with a solvent and subjected to hydrogenation under the action of the composite catalyst . This method enhances the selectivity and conversion rate of the target product, making it an efficient industrial production method .
Chemical Reactions Analysis
2,4-Pentanediamine, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Pentanediamine, 2-methyl- has a wide range of scientific research applications:
Biology: Its derivatives, such as aspartic esters and secondary amines, are used in polyurea systems.
Medicine: It is used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Pentanediamine, 2-methyl- involves its interaction with various molecular targets and pathways. As a diamine, it can form strong hydrogen bonds with other molecules, which contributes to its effectiveness as a curing agent and chain extender. Its ability to disrupt crystallinity in polyamides makes it valuable in producing amorphous polymers with improved properties .
Comparison with Similar Compounds
2,4-Pentanediamine, 2-methyl- can be compared with other similar compounds such as:
- 1,2-Diaminocyclohexane
- Hexamethylenediamine
- Cadaverine (1,5-Diaminopentane)
Compared to these compounds, 2,4-Pentanediamine, 2-methyl- offers unique advantages such as lower melting points, improved surface appearance, and increased abrasion resistance . Its specific molecular structure allows it to be more effective in certain applications, particularly in the production of polyamides and epoxy resins .
Properties
CAS No. |
21586-21-0 |
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Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-methylpentane-2,4-diamine |
InChI |
InChI=1S/C6H16N2/c1-5(7)4-6(2,3)8/h5H,4,7-8H2,1-3H3 |
InChI Key |
PCXAQLMRLMZKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)N)N |
Origin of Product |
United States |
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